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Compound of Interest

Compound Name: 1-tert-butyl-4-iodo-1H-pyrazole

Cat. No.: B1526872

In the landscape of modern medicinal chemistry, the pyrazole motif is recognized as a
"privileged scaffold"—a core structure that frequently appears in a wide array of biologically
active compounds and approved pharmaceuticals.[1][2][3] Its prevalence stems from its unique
electronic properties, metabolic stability, and its capacity to engage in multiple hydrogen
bonding interactions. Within this important class of heterocycles, 1-tert-butyl-4-iodo-1H-
pyrazole emerges as a particularly valuable and versatile building block for drug development

professionals.

The strategic importance of this molecule lies in the combination of its two key features: the N1-
tert-butyl group and the C4-iodo substituent. The sterically demanding tert-butyl group provides
several advantages: it sterically shields the N1 position, enhances solubility in organic solvents,
and can improve the metabolic stability of the final compound by preventing N-dealkylation.
More critically, the iodine atom at the C4 position serves as a highly efficient reactive handle. Its
amenability to a wide range of palladium- and copper-catalyzed cross-coupling reactions allows
for the late-stage introduction of molecular complexity, a crucial capability in the rapid
optimization of lead compounds.[1]

This guide, prepared for researchers, scientists, and drug development professionals, provides
an in-depth exploration of the synthesis, chemical properties, and strategic applications of 1-
tert-butyl-4-iodo-1H-pyrazole. We will delve into the causality behind experimental choices,
provide validated protocols for key transformations, and illustrate its utility in the synthesis of

complex molecular architectures.
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PART 1: Synthesis and Physicochemical
Characterization

The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole is typically achieved through a two-step
process starting from pyrazole: iodination followed by N-alkylation. However, a more direct and
regioselective approach involves the condensation of tert-butylhydrazine with a suitable 1,3-
dicarbonyl equivalent, followed by iodination. A highly efficient method involves the direct
synthesis from tert-butylhydrazine and 3-aminocrotononitrile to form the aminopyrazole, which
can then be further functionalized, demonstrating a robust pathway to N-tert-butylated
pyrazoles.[4] For the purpose of this guide, we will focus on the most common laboratory-scale
synthesis starting from the readily available 4-iodopyrazole.

Proposed Synthesis Pathway

The introduction of the tert-butyl group onto the nitrogen of 4-iodopyrazole is the key
transformation. Direct alkylation can be challenging due to the steric hindrance of the incoming
group and potential for competing side reactions. A reliable method involves the reaction of 4-
ilodopyrazole with a source of the tert-butyl cation under basic conditions.

t-BuOH, H2S0O4 (cat.) rart .
or 4-lodopyrazole N-tert-butylation 1-tert-butyl-4-iodo-1H-pyrazole
NaH, t-BuBr
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Caption: Proposed synthetic route to 1-tert-butyl-4-iodo-1H-pyrazole.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties for 1-tert-butyl-4-iodo-1H-
pyrazole. Spectroscopic data are predicted based on analysis of closely related structures,
such as tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.[5][6]
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Property Value

CAS Number 209564-91-8

Molecular Formula C7H11IN2

Molecular Weight 262.08 g/mol

Appearance Off-white to light yellow solid
Boiling Point ~300 °C (Predicted)

Melting Point 67-70°C (for Boc-analog)[6]

0 ~7.5 (s, 1H, pyrazole-H), d ~7.4 (s, 1H,

1H NMR (CDCls, 400 MHz
( ) pyrazole-H), & ~1.6 (s, 9H, C(CHs)3)

5 ~142.0, & ~131.0, & ~61.0 (C(CH3)3), 5 ~58.0

13C NMR (CDCls, 101 MHz) (C-1), 5 ~30.0 (C(CHs)2)

PART 2: Chemical Reactivity & Key Transformations

The C-I bond is the focal point of 1-tert-butyl-4-iodo-1H-pyrazole's reactivity, making it an
ideal substrate for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the
carbon-iodine bond allows these transformations to proceed under relatively mild conditions,
offering broad functional group tolerance.[7]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of
C(sp?)-C(sp?) bonds. For 1-tert-butyl-4-iodo-1H-pyrazole, this reaction provides a powerful
and direct route to 4-aryl or 4-heteroaryl pyrazoles, which are common motifs in kinase
inhibitors.[1]

Causality Behind Experimental Choices:

o Catalyst: A palladium(0) source is required. While Pd(PPhs)a is effective, catalyst systems
generated in situ from a Pd(ll) precatalyst like Pd(OAc)z and a phosphine ligand often
provide higher activity and stability.[7]
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» Ligand: Triphenylphosphine (PPhs) is a standard, cost-effective choice. More electron-rich
and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.

e Base: An inorganic base (e.g., K2COs, Cs2CO03) is essential to activate the boronic acid

partner and facilitate the transmetalation step.

e Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used

to dissolve both the organic and inorganic reagents.[7]
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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: Synthesis of 1-tert-butyl-4-phenyl-1H-pyrazole

To a reaction vial, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg), phenylboronic
acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4) (0.03 mmol, 35 mg).

Evacuate and backfill the vial with argon or nitrogen three times.

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.[7]

Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[7]

Seal the vial and heat the reaction mixture at 90 °C for 6-12 hours, monitoring by TLC or LC-
MS.

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash
with water and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to yield the title compound.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond between an aryl halide

and a terminal alkyne. This reaction is instrumental in creating 4-alkynylpyrazoles, which have

been identified as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4).[1]

Causality Behind Experimental Choices:

Catalyst System: The reaction classically employs a dual-catalyst system: a palladium(0)
complex to activate the aryl iodide and a copper(l) salt (e.g., Cul) to activate the alkyne.[8][9]

Base: An amine base, typically triethylamine (EtsN) or diisopropylethylamine (DIPEA), is
used. It serves as both the base and often as the solvent.
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 Inert Atmosphere: Oxygen must be rigorously excluded. Its presence promotes the
undesirable oxidative homocoupling of the alkyne (Glaser coupling), which is a major side
reaction.[10] Thorough degassing of all solvents and reagents is critical for success.
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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
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Experimental Protocol: Synthesis of 1-tert-butyl-4-(phenylethynyl)-1H-pyrazole

e To a dry Schlenk flask, add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg),
bis(triphenylphosphine)palladium(ll) dichloride (PdClz(PPhs)z2) (0.02 mmol, 14 mg), and
copper(l) iodide (Cul) (0.04 mmol, 8 mg).

o Evacuate and backfill the flask with argon three times.

e Add anhydrous, degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg) via
syringe.

 Stir the reaction mixture at room temperature for 8-16 hours under an argon atmosphere.

o Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced
pressure.

o Dissolve the residue in dichloromethane, wash with saturated aqueous NHa4Cl, water, and
brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate.

» Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a
transformation that is notoriously difficult using classical methods.[11] This reaction allows for
the coupling of 1-tert-butyl-4-iodo-1H-pyrazole with a vast range of primary and secondary
amines, providing access to 4-aminopyrazole derivatives. These structures are key
pharmacophores in Janus kinase (JAK) inhibitors.[12]

Causality Behind Experimental Choices:

o Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich
phosphine ligand. Ligands like Xantphos or Josiphos are often required to facilitate the
difficult reductive elimination step that forms the C-N bond. The choice of ligand is crucial
and depends on the nature of the amine.[12][13]
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e Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or
lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, forming the
active amide nucleophile.

e Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent
guenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Synthesis of N-benzyl-1-(tert-butyl)-1H-pyrazol-4-amine

e To an oven-dried Schlenk tube, add Pdz(dba)s (0.01 mmol, 9 mg) and Xantphos (0.025
mmol, 14 mg).

e Add 1-tert-butyl-4-iodo-1H-pyrazole (1.0 mmol, 262 mg) and sodium tert-butoxide (1.4
mmol, 135 mg).

o Seal the tube, then evacuate and backfill with argon three times.

e Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 129 mg) via syringe.

» Heat the reaction mixture at 100-110 °C for 12-24 hours.

 After cooling to room temperature, quench the reaction by adding saturated aqueous NHa4Cl.
o Extract the product with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

 Purify via column chromatography to obtain the desired product.

PART 3: Applications in Drug Discovery & Medicinal
Chemistry

The true value of 1-tert-butyl-4-iodo-1H-pyrazole is realized in its application as a strategic
intermediate. The ability to perform diverse cross-coupling reactions at the C4 position allows
for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole

core.
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Caption: Workflow from building block to diverse scaffolds for drug discovery.

Case Study: Kinase Inhibitors Many potent kinase inhibitors feature a 4-substituted pyrazole
core. The C4-substituent often projects into a specific pocket of the kinase active site, and its
identity is crucial for potency and selectivity. Using 1-tert-butyl-4-iodo-1H-pyrazole, a drug
discovery team can rapidly synthesize a library of analogues by performing parallel Suzuki
couplings with a diverse set of aryl and heteroaryl boronic acids. This allows for efficient
mapping of the SAR at this position, accelerating the identification of a clinical candidate.[1]

Conclusion

1-tert-butyl-4-iodo-1H-pyrazole is more than just a chemical reagent; it is a strategic tool for
innovation in drug discovery. Its robust synthesis and, most importantly, the predictable and
versatile reactivity of its C4-iodo group, empower medicinal chemists to construct complex and
diverse molecular libraries with high efficiency. The mastery of its application in key cross-
coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provides a direct
and powerful pathway to novel therapeutics. As the demand for targeted and highly selective
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drugs continues to grow, the strategic application of such well-defined building blocks will

remain paramount to the success of modern pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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